molecular formula C19H20N2O4S B3657140 Methyl 4-cyano-3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate

Methyl 4-cyano-3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate

Cat. No.: B3657140
M. Wt: 372.4 g/mol
InChI Key: GRQBMJSQJFJFFR-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, alcohols

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Amides, esters

Mechanism of Action

The mechanism of action of Methyl 4-cyano-3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-cyano-3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate is unique due to its specific structural features, such as the presence of the cyano group, the ester group, and the 2-(4-propan-2-ylphenoxy)acetyl moiety

Properties

IUPAC Name

methyl 4-cyano-3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-11(2)13-5-7-14(8-6-13)25-10-16(22)21-18-15(9-20)12(3)17(26-18)19(23)24-4/h5-8,11H,10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQBMJSQJFJFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)COC2=CC=C(C=C2)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-cyano-3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate

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